molecular formula C15H13ClN2O4S B14229175 N-{2-[(5-Chloro-2-nitrophenyl)sulfanyl]-4-ethoxyphenyl}formamide CAS No. 823802-23-9

N-{2-[(5-Chloro-2-nitrophenyl)sulfanyl]-4-ethoxyphenyl}formamide

Cat. No.: B14229175
CAS No.: 823802-23-9
M. Wt: 352.8 g/mol
InChI Key: DKTHNADWVJISHJ-UHFFFAOYSA-N
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Description

N-{2-[(5-Chloro-2-nitrophenyl)sulfanyl]-4-ethoxyphenyl}formamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(5-Chloro-2-nitrophenyl)sulfanyl]-4-ethoxyphenyl}formamide typically involves a multi-step process. One common method includes the reaction of 5-chloro-2-nitrobenzenethiol with 4-ethoxybenzaldehyde under specific conditions to form an intermediate. This intermediate is then reacted with formamide to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(5-Chloro-2-nitrophenyl)sulfanyl]-4-ethoxyphenyl}formamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(5-Chloro-2-nitrophenyl)sulfanyl]-4-ethoxyphenyl}formamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[(5-Chloro-2-nitrophenyl)sulfanyl]-4-ethoxyphenyl}formamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an ethoxy group.

    N-{2-[(5-Chloro-2-nitrophenyl)sulfanyl]acetohydrazide: Contains a hydrazide group, offering different reactivity and applications.

Uniqueness

N-{2-[(5-Chloro-2-nitrophenyl)sulfanyl]-4-ethoxyphenyl}formamide is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

823802-23-9

Molecular Formula

C15H13ClN2O4S

Molecular Weight

352.8 g/mol

IUPAC Name

N-[2-(5-chloro-2-nitrophenyl)sulfanyl-4-ethoxyphenyl]formamide

InChI

InChI=1S/C15H13ClN2O4S/c1-2-22-11-4-5-12(17-9-19)14(8-11)23-15-7-10(16)3-6-13(15)18(20)21/h3-9H,2H2,1H3,(H,17,19)

InChI Key

DKTHNADWVJISHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)NC=O)SC2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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